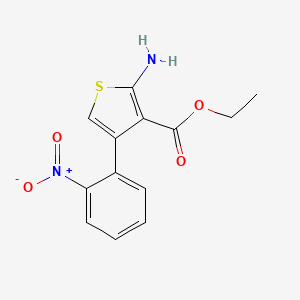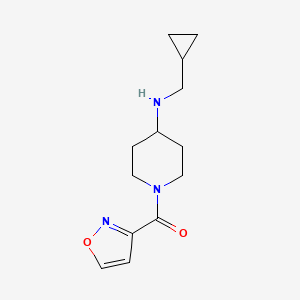
1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde is a synthetic organic compound that features an indole core substituted with a difluoroethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles using a hypervalent iodine reagent, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate . This method allows for the selective introduction of the difluoroethyl group under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process typically includes the formation of the indole core, followed by the introduction of the difluoroethyl group and the aldehyde functional group. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alcohols can react with the difluoroethyl group under appropriate conditions.
Major Products:
Oxidation: Formation of 1-(2,2-Difluoroethyl)-1H-indole-5-carboxylic acid.
Reduction: Formation of 1-(2,2-Difluoroethyl)-1H-indole-5-methanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde involves its interaction with molecular targets through its functional groups. The difluoroethyl group can enhance lipophilicity and metabolic stability, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-(2,2-Difluoroethyl)-1H-indole-3-carbaldehyde
- 1-(2,2,2-Trifluoroethyl)-1H-indole-5-carbaldehyde
- 2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds
Comparison: 1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde is unique due to the presence of the difluoroethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. Compared to trifluoroethyl derivatives, the difluoroethyl group provides a balance between reactivity and stability, making it a valuable moiety in drug design and materials science .
Properties
Molecular Formula |
C11H9F2NO |
|---|---|
Molecular Weight |
209.19 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)indole-5-carbaldehyde |
InChI |
InChI=1S/C11H9F2NO/c12-11(13)6-14-4-3-9-5-8(7-15)1-2-10(9)14/h1-5,7,11H,6H2 |
InChI Key |
WCMSSPLBWCJZMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(F)F)C=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)





![[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B12074448.png)




![5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12074472.png)
